1-(4-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]cyclopentane-1-carboxamide
CAS No.: 2034468-17-0
Cat. No.: VC11810082
Molecular Formula: C20H24ClNO3S
Molecular Weight: 393.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034468-17-0 |
|---|---|
| Molecular Formula | C20H24ClNO3S |
| Molecular Weight | 393.9 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]cyclopentane-1-carboxamide |
| Standard InChI | InChI=1S/C20H24ClNO3S/c21-16-7-5-15(6-8-16)20(9-1-2-10-20)19(24)22-14-17(25-12-11-23)18-4-3-13-26-18/h3-8,13,17,23H,1-2,9-12,14H2,(H,22,24) |
| Standard InChI Key | XLFQXEYBAUNAGX-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC(C3=CC=CS3)OCCO |
| Canonical SMILES | C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC(C3=CC=CS3)OCCO |
Introduction
1-(4-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]cyclopentane-1-carboxamide is a complex organic compound belonging to the class of amides. It features a cyclopentanecarboxamide core with a 4-chlorophenyl substituent and a thiophene moiety linked through an ethoxy group, which may contribute to its biological activity and chemical reactivity. This compound is notable for its unique structural features and potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves several steps, although detailed synthesis protocols are not widely available in the reviewed literature. Generally, compounds of this nature are synthesized through reactions involving chloroacetyl derivatives or similar precursors, followed by substitution reactions to introduce the thiophene and hydroxyethoxy moieties.
Potential Applications
Given its structural complexity and the presence of aromatic and heterocyclic rings, 1-(4-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]cyclopentane-1-carboxamide is an interesting candidate for research into new pharmaceuticals or agrochemicals. The compound's potential biological activities, such as antimicrobial or anticancer properties, would need to be evaluated through in vitro and in vivo studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume